molecular formula C17H19N3O4S B2448240 N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide CAS No. 954604-78-5

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2448240
CAS No.: 954604-78-5
M. Wt: 361.42
InChI Key: NGWKNXPVPFHUCU-UHFFFAOYSA-N
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Description

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring, a sulfonamide group, and a methoxyphenyl-substituted pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst.

    Attachment of the Pyridine Ring: This can be done through a nucleophilic substitution reaction where the pyridine ring is introduced to the intermediate compound.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonamide group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine or sulfonamide derivatives.

Scientific Research Applications

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl-substituted pyrrolidinone moiety differentiates it from other sulfonamide-containing compounds, potentially leading to unique applications in medicinal chemistry and other fields.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-24-15-6-4-14(5-7-15)20-12-13(9-17(20)21)10-19-25(22,23)16-3-2-8-18-11-16/h2-8,11,13,19H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWKNXPVPFHUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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